Akuammigine vs Akuammidine: Absence of Functional Opioid Efficacy Differentiates Compound Selection for Receptor Studies
In head-to-head testing of five Picralima nitida alkaloids, akuammigine and pseudoakuammigine demonstrated little or no efficacy in isolated tissue opioid bioassays, while akuammidine showed measurable μ-opioid agonist activity that was antagonized by naloxone and the μ-selective antagonist CTOP [1]. This lack of functional opioid efficacy distinguishes akuammigine from akuammidine and akuammicine, making compound identity verification essential for studies expecting μ- or κ-opioid modulation.
| Evidence Dimension | Opioid receptor functional efficacy |
|---|---|
| Target Compound Data | Little or no efficacy in opioid bioassays |
| Comparator Or Baseline | Akuammidine: μ-opioid agonist (confirmed by naloxone/CTOP antagonism); Akuammicine: κ-opioid full agonist in guinea pig ileum (Ki 0.2 μM) |
| Quantified Difference | Qualitative difference: presence (akuammidine/akuammicine) vs absence (akuammigine) of functional opioid activity |
| Conditions | Mouse isolated vas deferens; guinea pig ileum preparation |
Why This Matters
Procurement of akuammigine versus akuammidine fundamentally alters expected opioid receptor modulation outcomes in downstream functional assays.
- [1] Menzies JR, Paterson SJ, Duwiejua M, Corbett AD. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae). Eur J Pharmacol. 1998;350(1):101-108. View Source
